(1H-Imidazol-4-yl)methyl methylcarbamimidothioate
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Overview
Description
(1H-Imidazol-4-yl)methyl methylcarbamimidothioate is a chemical compound with the molecular formula C6H10N4S It is a derivative of imidazole, a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Imidazol-4-yl)methyl methylcarbamimidothioate typically involves the reaction of imidazole derivatives with methyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamimidothioate group. The reaction can be represented as follows:
Imidazole derivative+Methyl isothiocyanate→(1H-Imidazol-4-yl)methyl methylcarbamimidothioate
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1H-Imidazol-4-yl)methyl methylcarbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamimidothioate group to other functional groups.
Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives of the carbamimidothioate group.
Substitution: Halogenated imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1H-Imidazol-4-yl)methyl methylcarbamimidothioate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its imidazole ring can interact with the active sites of enzymes, potentially leading to the development of new pharmaceuticals.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and materials with specific properties. Its ability to undergo various chemical reactions makes it versatile for different applications.
Mechanism of Action
The mechanism of action of (1H-Imidazol-4-yl)methyl methylcarbamimidothioate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes, inhibiting their activity. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound, which forms the basis for many derivatives.
Benzimidazole: A similar compound with a fused benzene ring, known for its biological activity.
Thiazole: Another heterocyclic compound with sulfur, similar in structure and reactivity.
Uniqueness
(1H-Imidazol-4-yl)methyl methylcarbamimidothioate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H10N4S |
---|---|
Molecular Weight |
170.24 g/mol |
IUPAC Name |
1H-imidazol-5-ylmethyl N'-methylcarbamimidothioate |
InChI |
InChI=1S/C6H10N4S/c1-8-6(7)11-3-5-2-9-4-10-5/h2,4H,3H2,1H3,(H2,7,8)(H,9,10) |
InChI Key |
CRANSRULQDWXFG-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(N)SCC1=CN=CN1 |
Origin of Product |
United States |
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